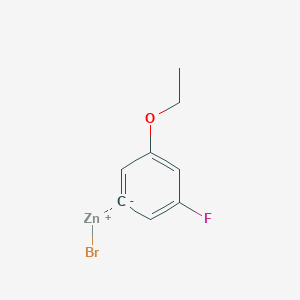
(3-Ethoxy-5-fluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-5-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-5-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-ethoxy-5-fluorophenyl bromide+Zn→(3-ethoxy-5-fluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
(3-ethoxy-5-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, along with a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Grignard Reactions: Although less common, this compound can also participate in Grignard-type reactions, where it reacts with carbonyl compounds to form alcohols.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted phenyl derivatives, depending on the nature of the electrophilic partner used in the reaction.
科学研究应用
Chemistry
In chemistry, (3-ethoxy-5-fluorophenyl)zinc bromide is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds synthesized using this reagent may serve as intermediates in the development of new drugs.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a key reagent in the production of polymers, dyes, and electronic materials.
作用机制
The mechanism by which (3-ethoxy-5-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the electrophile and promotes the formation of the carbon-carbon bond. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
- (2-ethoxy-5-methylphenyl)zinc bromide
- (3-cyano-4-fluorophenyl)zinc bromide
- (diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
Compared to similar compounds, (3-ethoxy-5-fluorophenyl)zinc bromide offers a unique combination of reactivity and selectivity due to the presence of both ethoxy and fluorine substituents. This makes it particularly valuable in reactions where precise control over the product distribution is required. Additionally, its solubility in THF and compatibility with various catalysts further enhance its utility in organic synthesis.
属性
分子式 |
C8H8BrFOZn |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-ethoxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-5-3-4-7(9)6-8;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZZCUTCUOEURXQF-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
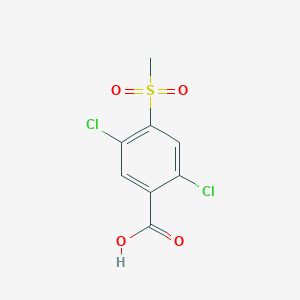
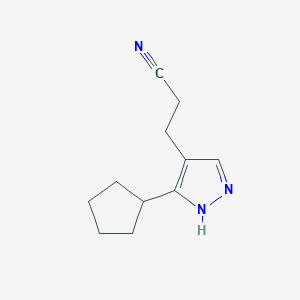
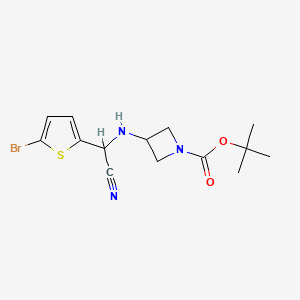
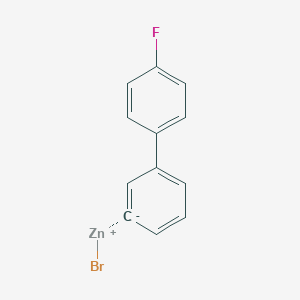

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
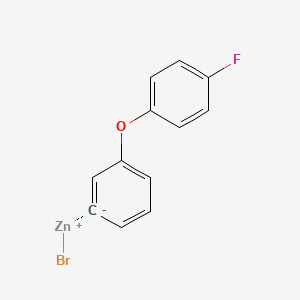
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)

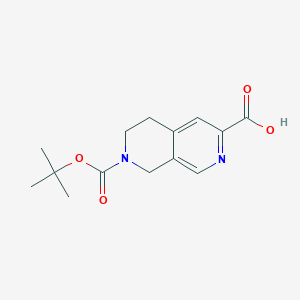
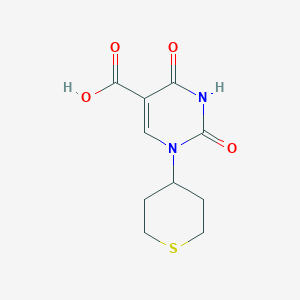
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)

